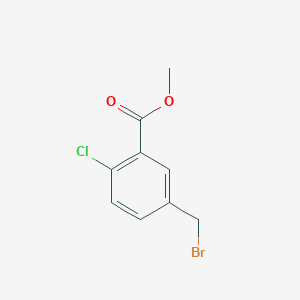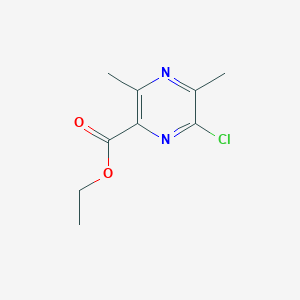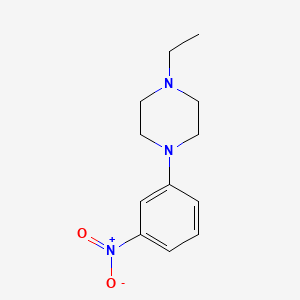
1-Ethyl-4-(3-nitro-phenyl)-piperazine
Übersicht
Beschreibung
1-Ethyl-4-(3-nitro-phenyl)-piperazine (ENP) is a chemical compound that has been used in scientific research and experiments for various purposes. It is a derivative of piperazine and belongs to the class of compounds known as nitrophenylpiperazines. ENP is a white crystalline solid with a melting point of about 110-112 °C. It is soluble in water, ethanol, and other common organic solvents. ENP is a versatile compound that has been used in a variety of scientific applications, including drug development, biochemistry and physiology research, and laboratory experiments.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Studies
Compounds synthesized from piperazine derivatives, including those related to 1-Ethyl-4-(3-nitro-phenyl)-piperazine, have been evaluated for their antimicrobial properties. For instance, a study by Rajkumar, Kamaraj, and Krishnasamy (2014) involved the synthesis of various piperazine derivatives and their subsequent testing for antibacterial and antifungal activities. Some of these compounds demonstrated excellent antibacterial and antifungal activities, highlighting their potential in antimicrobial research (Rajkumar, Kamaraj, & Krishnasamy, 2014).
Insecticide Development
Piperazine derivatives have also been explored as potential insecticides. A study by Cai et al. (2010) focused on the design and synthesis of novel insecticides based on the serotonergic ligand 1-[(4-Aminophenyl)ethyl]-4-[3-(trifluoromethyl)phenyl]piperazine. The research showed that many of these compounds displayed growth-inhibiting or larvicidal activities against armyworms, indicating the potential of piperazine derivatives in insecticide development (Cai et al., 2010).
Antiviral Research
In the field of antiviral research, Al-Masoudi et al. (2007) synthesized new 5-substituted Piperazinyl-4-nitroimidazole Derivatives to develop non-nucleoside reverse transcriptase inhibitors with potential anti-HIV activity. This study highlights the application of piperazine derivatives in developing treatments for viral infections (Al-Masoudi, Al-Soud, De Clercq, & Pannecouque, 2007).
Structural Analysis in Coordination Chemistry
Piperazine derivatives have been used in coordination chemistry for forming complexes with various metals. Prakash et al. (2014) conducted a study involving the structural analysis of complexes formed by a piperazine derivative with Ni(II), Zn(II), and Cd(II). This research provides insights into the potential applications of such compounds in materials science and catalysis (Prakash et al., 2014).
Antimalarial Activity
Piperazine derivatives have also been studied for their antimalarial properties. Cunico et al. (2009) investigated the structures of three piperazine derivatives with potential anti-malarial activity. This study contributes to the ongoing research in finding new treatments for malaria (Cunico et al., 2009).
Safety And Hazards
While I couldn’t find specific safety data for “1-Ethyl-4-(3-nitro-phenyl)-piperazine”, it’s important to handle all chemicals with care. For example, Ethyl 4-aminobenzoate, a related compound, can cause skin irritation, serious eye irritation, and may cause an allergic skin reaction3.
Zukünftige Richtungen
The field of organic chemistry is always advancing, with new synthetic routes and reactions being discovered regularly. For instance, new methods for the synthesis of pyridinium salts and related compounds are a topic of ongoing research1.
Please consult with a chemistry professional or refer to specific scientific literature for more detailed and accurate information. I hope this general information is helpful!
Eigenschaften
IUPAC Name |
1-ethyl-4-(3-nitrophenyl)piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O2/c1-2-13-6-8-14(9-7-13)11-4-3-5-12(10-11)15(16)17/h3-5,10H,2,6-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBFXVOLMGLPKMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=CC(=CC=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Ethyl-4-(3-nitrophenyl)piperazine | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

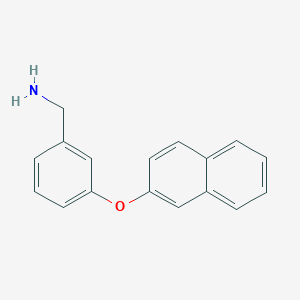
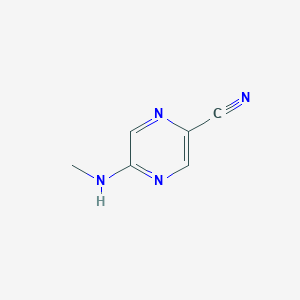
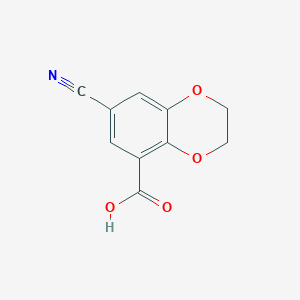
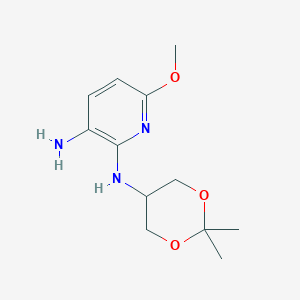
![(6S,8S,9R,10S,11S,13S,14S)-6,9-difluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-7,8,11,12,14,15-hexahydro-6H-cyclopenta[a]phenanthren-3-one](/img/structure/B1427048.png)
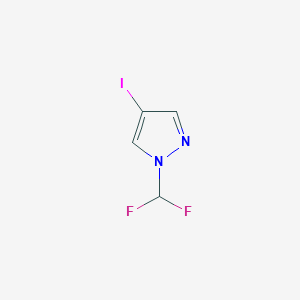
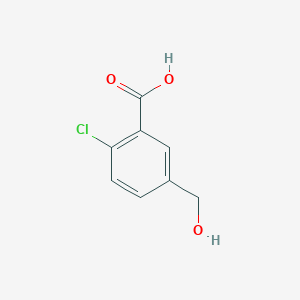
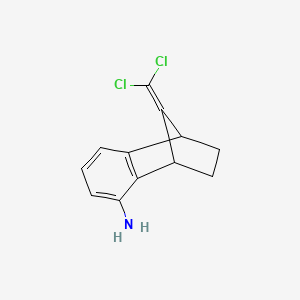
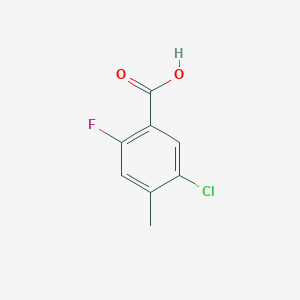
![2-Methyl-2,7-diazaspiro[3.5]nonane](/img/structure/B1427057.png)
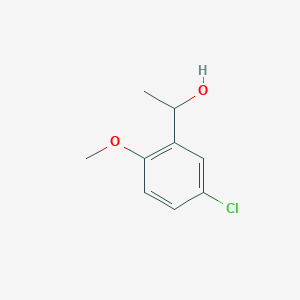
![5-(4-Chlorophenyl)-1H-pyrrolo[2,3-B]pyridine](/img/structure/B1427060.png)
